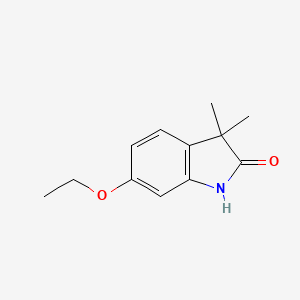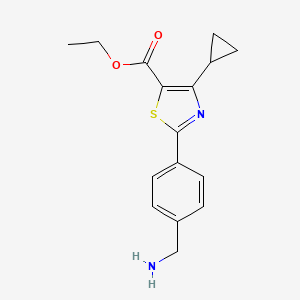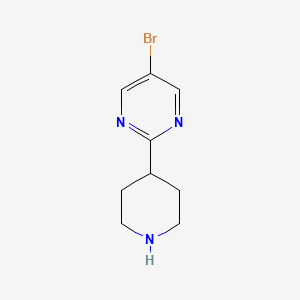
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a thiazole ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde typically involves the bromination of a thiazole derivative followed by the introduction of a cyclopropyl group and an aldehyde functional group. One common method involves the reaction of 2-bromo-4-cyclopropylthiazole with a formylating agent under controlled conditions to yield the desired carbaldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylthiazole-5-carboxylic acid.
Reduction: 2-Bromo-4-cyclopropylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-formylthiazole
- 2-Bromo-4-formylthiazole
- 2-Bromo-5-methylthiazole
Uniqueness
2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
特性
分子式 |
C7H6BrNOS |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
2-bromo-4-cyclopropyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6BrNOS/c8-7-9-6(4-1-2-4)5(3-10)11-7/h3-4H,1-2H2 |
InChIキー |
IUPRBIBKCWAKTQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(SC(=N2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


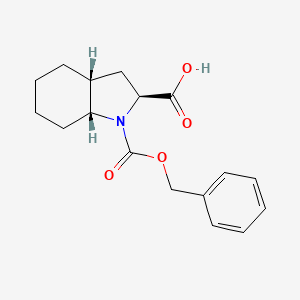


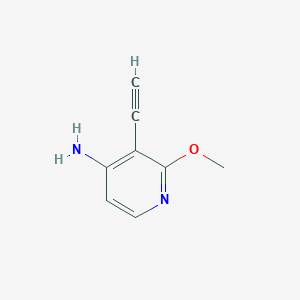

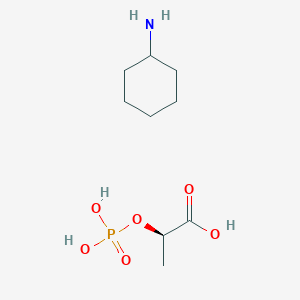

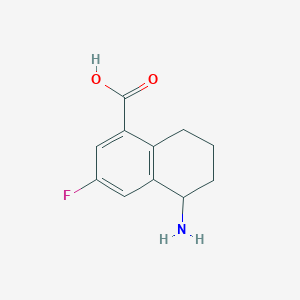

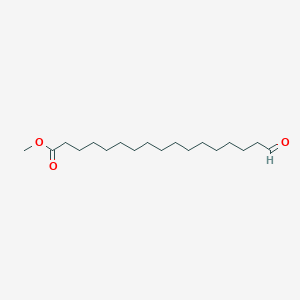
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
